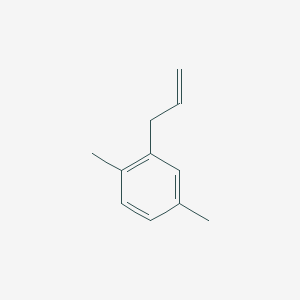

3-(2,5-Dimethylphenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and identifying the products formed in various reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Scientific Research Applications

Energy Conversion

3-(2,5-Dimethylphenyl)-1-propene: may play a role in the development of two-dimensional (2D) materials which are pivotal in energy conversion processes . The molecular structure of such compounds can be tailored to optimize energy conversion efficiency. This includes the design of semiconducting materials that can be used in solar cells or other devices that convert light into electricity.

Optoelectronics

In the field of optoelectronics , compounds like 3-(2,5-Dimethylphenyl)-1-propene could be utilized to modify the electronic and optical properties of materials . This can lead to advancements in the production of organic light-emitting diodes (OLEDs) , organic photovoltaics (OPVs) , and organic field-effect transistors (OFETs) .

Catalysis

The compound may find applications in catalytic processes , particularly in Suzuki–Miyaura coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

Biomedicine

In biomedicine , 3-(2,5-Dimethylphenyl)-1-propene derivatives have potential as scaffolds for new antimicrobial agents targeting multidrug-resistant pathogens . This is crucial in the development of new treatments against resistant strains of bacteria.

Synthetic Chemistry

Synthetic chemistry: could benefit from the use of 3-(2,5-Dimethylphenyl)-1-propene in the synthesis of complex molecules, such as imidazoles, which have a wide range of biological activities . These activities include antitumor, antitubercular, and antimicrobial properties.

Material Science

In material science , the compound could contribute to the synthesis of novel materials with controlled physical properties, such as mechanical strength and conductivity . These materials can be used in various applications, from electronics to construction.

Agricultural Chemistry

3-(2,5-Dimethylphenyl)-1-propene: might be involved in the synthesis of spirotetramat , an insecticide with applications in agriculture . This compound is known for its efficacy and safety for crops, providing a sustainable pest control solution.

Molecular Design

Lastly, the compound’s derivatives could be significant in molecular design , where they can be used to create new materials with specific functions based on their molecular interactions . This includes the development of self-assembling materials that can form complex structures with unique properties.

Safety And Hazards

properties

IUPAC Name |

1,4-dimethyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-5-11-8-9(2)6-7-10(11)3/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRGJRXDRKNNSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511921 |

Source

|

| Record name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-1-propene | |

CAS RN |

42918-26-3 |

Source

|

| Record name | 1,4-Dimethyl-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42918-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)